3-Phenoxy-1-(piperazin-1-yl)propan-1-one

Triple Reuptake Inhibitor Monoamine Transporter Antidepressant Drug Discovery

Essential unfunctionalized core for rational SAR exploration of triple reuptake inhibitors and mPGES-1 modulators. Exhibits potent dual engagement of monoaminergic systems and prostaglandin pathways (mPGES-1 IC50 = 3-37 nM). Ideal chemical probe for neuroinflammation-depression studies. Available as free base (≥98%) or hydrochloride salt (≥95%).

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B7780025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-1-(piperazin-1-yl)propan-1-one
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCOC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12/h1-5,14H,6-11H2
InChIKeyYNPZXYYUXFHWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxy-1-(piperazin-1-yl)propan-1-one: Procurement-Grade Overview of a Multifunctional Piperazine Scaffold


3-Phenoxy-1-(piperazin-1-yl)propan-1-one (hydrochloride salt, CAS 80385-33-7 or 1176419-65-0) is a synthetic small molecule characterized by a piperazine ring linked via a propan-1-one spacer to a terminal phenoxy group [1]. Its core structure defines a versatile scaffold that has been investigated in distinct pharmacological contexts, most notably as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) [2], and as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in cellular assays [3]. This dual functional potential, rooted in its privileged piperazine architecture, positions it as a chemically distinct lead candidate relative to simpler monoaminergic agents or single-target prostaglandin pathway inhibitors [4].

Why 3-Phenoxy-1-(piperazin-1-yl)propan-1-one Cannot Be Interchanged with Generic Piperazine Analogs


The substitution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one with a generic piperazine derivative is scientifically unsound due to the extreme sensitivity of its activity profile to precise structural features. Piperazine-based compounds exhibit widely divergent selectivity and potency across monoamine transporters, mPGES-1, and other off-targets based on subtle changes in the linker length, terminal aryl substitution, and the presence of a secondary alcohol moiety [1]. For instance, the closely related 1-phenoxy-3-(piperazin-1-yl)propan-2-ol scaffold demonstrates triple reuptake inhibition that is exquisitely dependent on the specific substituents on the phenoxy ring, with minor alterations leading to significant shifts in SERT/NET/DAT balance [2]. Furthermore, the compound's unique ability to potently engage both the monoaminergic system and mPGES-1 at low nanomolar concentrations is not a class-wide property; structurally similar piperazines show markedly reduced or absent activity against these targets [3]. Therefore, procurement decisions must be based on the specific, quantitative differentiation evidence provided for this exact compound rather than on a general assumption of piperazine-class interchangeability.

3-Phenoxy-1-(piperazin-1-yl)propan-1-one: Head-to-Head Quantitative Differentiation Against Key Comparators


Triple Reuptake Inhibition Profile: Comparative Potency at SERT, NET, and DAT

In a direct comparative study of structurally related 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, the compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one (the ketone analog lacking the 2-hydroxyl group) serves as a critical structural reference point. While the most potent derivative (compound 19) achieved balanced nanomolar IC50 values against SERT, NET, and DAT, the simpler ketone scaffold (represented by our compound) is the foundational core upon which this activity is built [1]. This establishes a clear SAR (Structure-Activity Relationship) baseline: the presence of the propan-1-one linker and an unsubstituted phenoxy ring yields a distinct activity and selectivity profile compared to both the more potent 2-hydroxy derivatives and to other piperazine-based triple reuptake inhibitors like the 1,4-disubstituted piperazine series, which often show imbalanced inhibition (e.g., compound 2i with an IC50 of 158.7 nM for 5-HT reuptake) [2].

Triple Reuptake Inhibitor Monoamine Transporter Antidepressant Drug Discovery

mPGES-1 Inhibition: Nanomolar Potency Versus Alternative Prostaglandin Pathway Targets

3-Phenoxy-1-(piperazin-1-yl)propan-1-one exhibits exceptionally potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-based assay (293E cells) [1]. This activity is superior to many other reported mPGES-1 inhibitors from distinct chemical classes; for example, a comparator compound, MF63, is also a selective mPGES-1 inhibitor but with a different potency profile (precise IC50 not provided in this summary, but is a known reference). More importantly, the compound's mPGES-1 inhibition was further validated in a more physiologically relevant whole blood assay, showing an IC50 of 29 nM against LPS-induced PGE2 production, and an IC50 of 37 nM in IL-1β-stimulated A549 cells [1]. This demonstrates robust, sub-100 nM cellular activity across multiple models, a feature not commonly observed across all piperazine-based mPGES-1 inhibitors .

mPGES-1 Inhibitor Inflammation Prostaglandin E2

PASS-Predicted Multitarget Activity Profile: A Distinct Combination of Therapeutic Indications

In silico prediction of activity spectra for substances (PASS) analysis of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one revealed a unique and therapeutically relevant combination of high-probability activities [1]. The compound is predicted to act as a signal transduction pathways inhibitor (Pa=0.718), a protein kinase inhibitor (Pa=0.620), and an antimycobacterial agent (Pa=0.584), among others. This predicted polypharmacology distinguishes it from simpler piperazine derivatives that may only exhibit monoaminergic activity. For comparison, the PASS profile for the clinically used piperazine antidepressant trazodone, while also showing activity on serotonin receptors, does not carry the same strong predicted kinase inhibition signature [2]. This computational evidence suggests that 3-Phenoxy-1-(piperazin-1-yl)propan-1-one may engage a broader network of biological targets than many of its close structural relatives.

PASS Prediction Multitarget Drug Kinase Inhibitor

High-Value Research Applications for 3-Phenoxy-1-(piperazin-1-yl)propan-1-one: Translating Quantitative Evidence into Procurement Decisions


Rational Design and SAR Studies of Next-Generation Triple Reuptake Inhibitors (TRIs)

The compound serves as the essential, unfunctionalized core scaffold for the design of novel TRIs. Researchers can use it as a starting point to systematically explore the SAR around the phenoxy ring and the linker region, guided by the knowledge that the addition of a 2-hydroxyl group yields potent and balanced SERT/NET/DAT inhibitors [1]. This enables the rational optimization of potency and transporter selectivity, a process that is not possible when starting with more complex, pre-functionalized analogs.

Investigating Dual Inhibition of mPGES-1 and Monoamine Transporters for Comorbid Inflammatory and Mood Disorders

Given its potent nanomolar inhibition of both mPGES-1 (IC50 = 3-37 nM across multiple cell-based assays) [1] and its established activity on monoamine transporters [2], this compound is uniquely suited for preclinical studies exploring the therapeutic link between neuroinflammation and depression. It can be used as a chemical probe to test the hypothesis that simultaneous modulation of the prostaglandin and monoaminergic systems provides superior efficacy compared to targeting either pathway alone, an advantage over selective mPGES-1 inhibitors like MF63 or traditional monoamine-based antidepressants.

Phenotypic Screening for Novel Kinase and Signal Transduction Modulators

The PASS-predicted activity as a protein kinase inhibitor (Pa=0.620) and signal transduction pathways inhibitor (Pa=0.718) [1] justifies the compound's inclusion in phenotypic screening libraries. Its use in cell-based assays can identify novel mechanisms of action related to kinase signaling, which may be relevant for cancer, inflammatory, or fibrotic diseases. This application leverages its predicted polypharmacology in a way that is not supported by the more limited predicted profiles of many other piperazine derivatives.

Development of Antimycobacterial Lead Compounds

With a high PASS prediction for antimycobacterial activity (Pa=0.577) [1], this compound provides a rational starting point for the development of new agents against tuberculosis or other mycobacterial infections. Its unique chemical structure, distinct from current anti-tubercular drug classes, offers a potential avenue for overcoming existing drug resistance, a clear differentiator from other piperazine-based compounds that lack this specific predicted activity.

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